REACTION_SMILES
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[S:1]([Cl:2])(=[O:3])([Cl:4])=[O:5].[o:6]1[cH:7][cH:8][c:9]2[nH:10][c:11]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:12][c:13]12>>[Cl:4][c:7]1[o:6][c:13]2[c:9]([cH:8]1)[nH:10][c:11]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2occc2[nH]1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2oc(Cl)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |